
Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) is a complex organic compound with the molecular formula C19H26N2O4 It is known for its unique structure, which includes two pyrrole rings connected by a methylene bridge, each substituted with ethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) typically involves the condensation of 3,4-dimethylpyrrole-2-carboxylic acid with formaldehyde in the presence of a base, followed by esterification with ethanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While industrial production methods for this compound are not well-documented, it is generally produced on a small scale for research purposes. The process involves similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to achieve the required purity levels.
化学反応の分析
Types of Reactions
Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce dihydropyrrole derivatives. Substitution reactions can lead to halogenated or nitrated pyrrole compounds.
科学的研究の応用
Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized polymers and dyes.
作用機序
The mechanism of action of Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.
類似化合物との比較
Similar Compounds
Meldrum’s Acid: An organic compound with a heterocyclic core, known for its high acidity and use in organic synthesis.
Dimethyl Malonate: A related compound used in the synthesis of barbiturates and other pharmaceuticals.
Barbituric Acid: A compound with a similar structure, used as a precursor for barbiturate drugs.
Uniqueness
Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) is unique due to its dual pyrrole rings and methylene bridge, which provide distinct chemical properties and reactivity compared to similar compounds
特性
IUPAC Name |
ethyl 5-[(5-ethoxycarbonyl-3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-7-24-18(22)16-12(5)10(3)14(20-16)9-15-11(4)13(6)17(21-15)19(23)25-8-2/h20-21H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJWYTQBIRWUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)CC2=C(C(=C(N2)C(=O)OCC)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27226-48-8 |
Source


|
| Record name | DIETHYL 2,2'-METHYLENEBIS(3,4-DIMETHYL-5-PYRROLECARBOXYLATE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
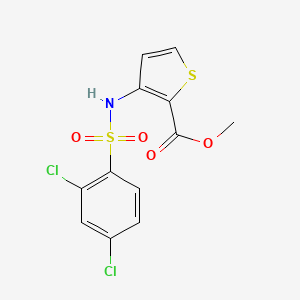
![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)

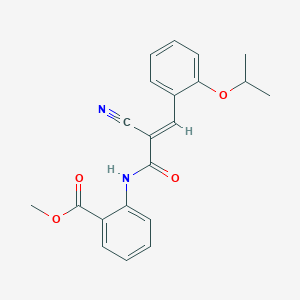
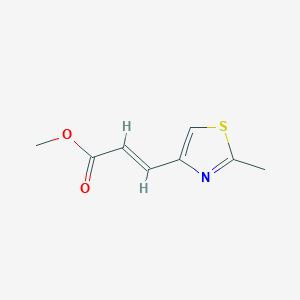
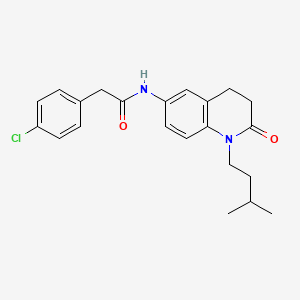
![11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2521518.png)
![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)
![N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2521521.png)
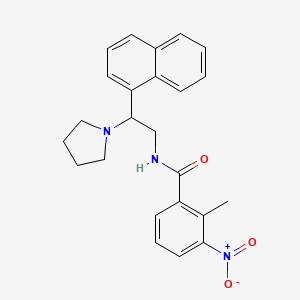
![2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2521523.png)



